3-Amino-5-methoxyisonicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

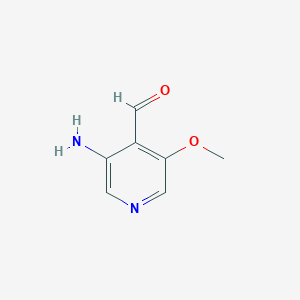

3-Amino-5-methoxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It is characterized by the presence of an amino group at the third position, a methoxy group at the fifth position, and an aldehyde group at the fourth position on the isonicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Starting with 5-methoxyisonicotinic acid, the compound undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

Formylation: Finally, the amino group is converted to an aldehyde group through formylation using reagents like formic acid and acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-Amino-5-methoxyisonicotinic acid.

Reduction: 3-Amino-5-methoxyisonicotinalcohol.

Substitution: Various amides and sulfonamides depending on the substituents used.

Scientific Research Applications

3-Amino-5-methoxyisonicotinaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving aldehyde and amino groups.

Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxyisonicotinaldehyde involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by forming Schiff bases with amino groups in the active site, thereby blocking substrate access.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Metabolic Pathways: The compound can participate in metabolic pathways, undergoing transformations that produce biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-methoxyisonicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

3-Amino-5-methoxyisonicotinalcohol: Similar structure but with a primary alcohol group instead of an aldehyde.

3-Amino-5-methoxyisonicotinonitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

3-Amino-5-methoxyisonicotinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the isonicotinic acid ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

3-Amino-5-methoxyisonicotinaldehyde (AMINA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

AMINA is characterized by its unique structure, which includes a pyridine ring substituted with an amino group at the 3-position and a methoxy group at the 5-position. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Properties

Research has shown that AMINA exhibits significant antimicrobial activity. A study demonstrated that derivatives of AMINA inhibit bacterial enzymes, leading to reduced growth of various pathogenic bacteria. The mechanism of action appears to involve the disruption of bacterial cell functions through enzyme inhibition, making AMINA a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of AMINA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

2. Enzyme Inhibition

AMINA has been studied for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of various enzymes, leading to inhibition. For instance, studies have indicated that AMINA can inhibit enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in diseases like cancer and diabetes .

Case Study: Enzyme Inhibition Mechanism

In vitro studies demonstrated that AMINA inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair processes. The binding affinity of AMINA was found to be comparable to known DHFR inhibitors, suggesting its potential as a lead compound for drug development .

3. Anticancer Activity

Recent research has explored the anticancer properties of AMINA. In cellular assays, AMINA demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells was attributed to its interference with cellular signaling pathways related to cell survival .

Table 2: Cytotoxic Effects of AMINA on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The biological activities of AMINA can be attributed to several mechanisms:

- Enzyme Interaction : The amino and methoxy groups enhance binding affinity to target enzymes, leading to inhibition.

- Cell Membrane Penetration : The lipophilic nature of the methoxy group allows AMINA to penetrate cell membranes effectively, facilitating intracellular action.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that AMINA may induce oxidative stress in cancer cells, contributing to its anticancer effects.

Properties

IUPAC Name |

3-amino-5-methoxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVKDEWLXNHYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.